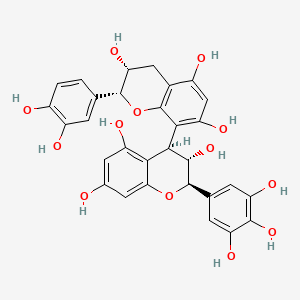

Gallocatechin-(4alpha->8)-epicatechin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

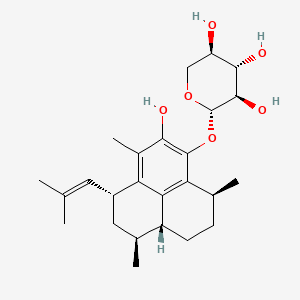

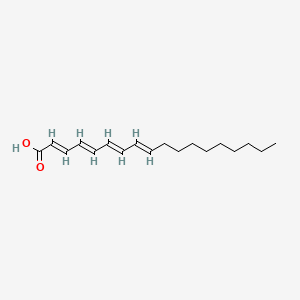

Gallocatechin-(4alpha->8)-epicatechin belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Gallocatechin-(4alpha->8)-epicatechin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gallocatechin-(4alpha->8)-epicatechin is primarily located in the cytoplasm. Gallocatechin-(4alpha->8)-epicatechin participates in a number of enzymatic reactions. In particular, gallocatechin-(4alpha->8)-epicatechin can be biosynthesized from (-)-epicatechin. Gallocatechin-(4alpha->8)-epicatechin can also be converted into (+)-gallocatechin. Outside of the human body, gallocatechin-(4alpha->8)-epicatechin can be found in broad bean and tea. This makes gallocatechin-(4alpha->8)-epicatechin a potential biomarker for the consumption of these food products.

(+)-gallocatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (-)-epicatechin.

Applications De Recherche Scientifique

Identification in Hops and Beans :

- Gallocatechin-(4alpha->8)-epicatechin has been identified in different hops and beans, suggesting its natural occurrence in these plants. It's one of the proanthocyanidin oligomers found in hops, indicating a role in the plant's phenolic profile, which may vary based on geographic origin and cultivars (Li & Deinzer, 2006). Additionally, it has been isolated from the testa of faba beans and shown to exhibit trypsin inhibitory activity (Helsper et al., 1993).

Potential in Cancer Chemotherapy :

- Research on green tea polyphenol epicatechin-3-gallate, a major polyphenol which is structurally related to gallocatechin-(4alpha->8)-epicatechin, indicates its role in oxidative degradation of cellular DNA and potential use in cancer chemotherapy. This process involves mobilization of nuclear copper and reactive oxygen species generation (Farhan et al., 2016).

Antioxidant Properties :

- Gallocatechin-(4alpha->8)-epicatechin derivatives have been studied for their antioxidant properties. For instance, biobased epicatechin conjugates have shown protective action against oxidative stress in red blood cells and non-tumoral cell lines, indicating potential applications in food and drug industries (Ugartondo et al., 2009).

Role in Polyphenolic Composition :

- The compound has been identified in various plants such as Croton lechleri, Cistus incanus, and Myrica gale, contributing to the polyphenolic composition of these plants. This suggests a role in the natural defense mechanisms and potential medicinal properties of these plants (Cai et al., 1991), (Danne et al., 1993), (Santos & Waterman, 2000).

Synergistic Effects in Cancer Prevention :

- Studies have shown synergistic effects of related compounds like (--)-epigallocatechin gallate with (--)-epicatechin in cancer-preventive activity, suggesting potential synergistic effects of gallocatechin-(4alpha->8)-epicatechin in similar contexts (Suganuma et al., 1999).

Inhibition of Enzymes and Biological Processes :

- Green tea polyphenols, which include compounds structurally similar to gallocatechin-(4alpha->8)-epicatechin, have been found to be potent inhibitors of enzymes like squalene epoxidase, indicating potential for cholesterol management (Abe et al., 2000).

Potential in Treating Human Endothelial Cells :

- Studies have investigated the effects of related compounds on human endothelial cells, hinting at the possible applications of gallocatechin-(4alpha->8)-epicatechin in vascular health and disease treatment (Neuhaus et al., 2004).

Propriétés

Numéro CAS |

79199-56-7 |

|---|---|

Nom du produit |

Gallocatechin-(4alpha->8)-epicatechin |

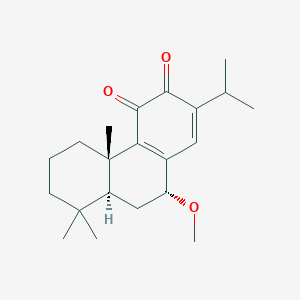

Formule moléculaire |

C30H26O13 |

Poids moléculaire |

594.5 g/mol |

Nom IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |

Clé InChI |

ZYDDITZPGFXQSD-QKFRQTJPSA-N |

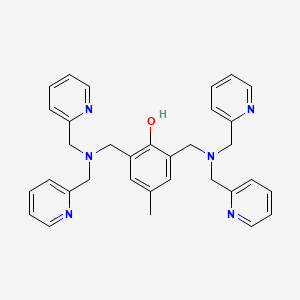

SMILES isomérique |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.